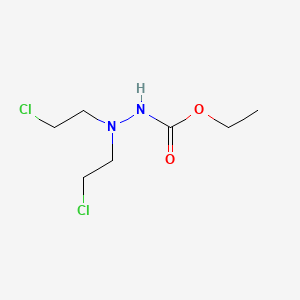
1-Chloro-3-(1,1-dimethoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3-(1,1-dimethoxyethyl)benzene is an organic compound with the molecular formula C10H13ClO2. It is a derivative of benzene, where a chlorine atom is substituted at the first position and a 1,1-dimethoxyethyl group is substituted at the third position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1,1-dimethoxyethyl)benzene typically involves the chlorination of 3-(1,1-dimethoxyethyl)benzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often facilitated by a catalyst such as iron(III) chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high selectivity and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Chloro-3-(1,1-dimethoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The 1,1-dimethoxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Oxidation: Products include aldehydes or ketones.
Reduction: Products include reduced benzene derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3-(1,1-dimethoxyethyl)benzene finds applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-Chloro-3-(1,1-dimethoxyethyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the 1,1-dimethoxyethyl group play crucial roles in its reactivity and interactions. The compound can undergo various transformations, leading to the formation of reactive intermediates that interact with biological or chemical targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Chloro-3-(1,1-dimethoxyethyl)benzene: Unique due to the presence of both chlorine and 1,1-dimethoxyethyl groups.
1-Chloro-3-(1,1-dimethoxypropyl)benzene: Similar structure but with a different alkyl chain length.
This compound: Similar but with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
73585-53-2 |
|---|---|
Molekularformel |
C10H13ClO2 |
Molekulargewicht |
200.66 g/mol |
IUPAC-Name |
1-chloro-3-(1,1-dimethoxyethyl)benzene |
InChI |
InChI=1S/C10H13ClO2/c1-10(12-2,13-3)8-5-4-6-9(11)7-8/h4-7H,1-3H3 |
InChI-Schlüssel |
AYLDXAIFUIUSQN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=CC=C1)Cl)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


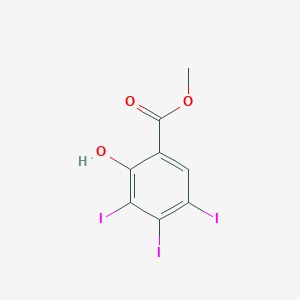
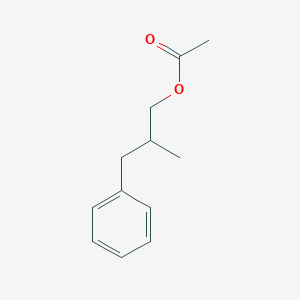
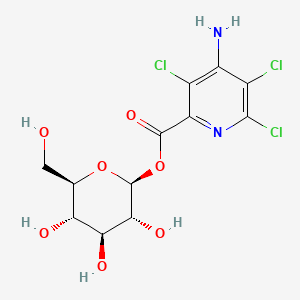
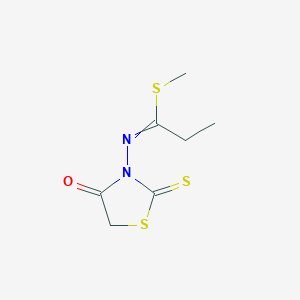


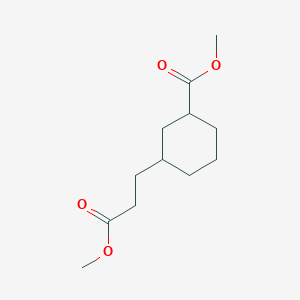
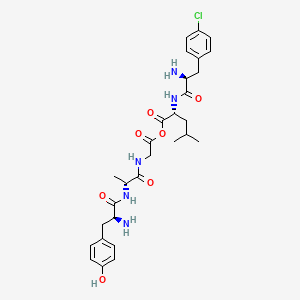
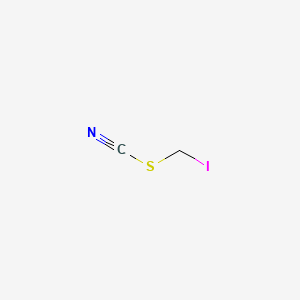
![(E)-N-[4-(Heptyloxy)phenyl]-1-(4-nitrophenyl)methanimine](/img/structure/B14442546.png)

